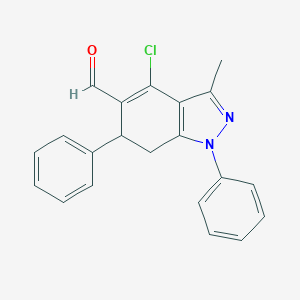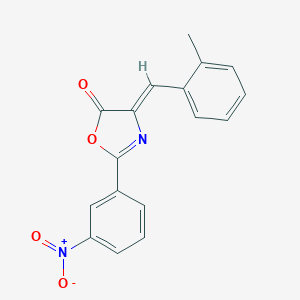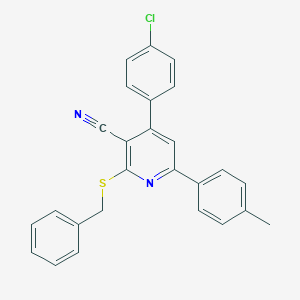
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is an organic compound that belongs to the class of cyclopropane carboxamides It features a cyclopropane ring attached to a carboxamide group, with a 2-naphthyl and a phenyl group as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method is the reaction of 2-naphthylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride under anhydrous conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 2-naphthylamine share the naphthyl group but differ in their functional groups.
Cyclopropane carboxamides: Compounds like 2-phenylcyclopropanecarboxamide share the cyclopropane carboxamide structure but lack the naphthyl group.
Uniqueness
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to the combination of the naphthyl and phenyl groups attached to the cyclopropane carboxamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H17NO |
|---|---|
Peso molecular |
287.4g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H17NO/c22-20(19-13-18(19)15-7-2-1-3-8-15)21-17-11-10-14-6-4-5-9-16(14)12-17/h1-12,18-19H,13H2,(H,21,22) |
Clave InChI |
NBWLELSZMLXHLO-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
SMILES canónico |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methylbutanohydrazide](/img/structure/B386671.png)

![N-[3-benzylsulfanyl-1-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide](/img/structure/B386674.png)
![5-[(5-Bromo-2-hydroxyphenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B386677.png)




![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B386686.png)

![N'-[2-(hexyloxy)benzylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B386688.png)
![2-(3-methylphenoxy)-N-[4-(4-{[(3-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B386690.png)
![5-bromo-2-[(4-chloroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B386691.png)
